![molecular formula C16H6N2O2S4 B14259357 2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile CAS No. 389130-85-2](/img/structure/B14259357.png)
2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile is an organic compound with a complex structure that includes thiophene rings and dithiole groups.
Preparation Methods
The synthesis of 2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 5-formylthiophene-2-carbaldehyde with dithiole derivatives under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The thiophene rings can undergo substitution reactions with halogens or other electrophiles under appropriate conditions. Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. .
Scientific Research Applications
2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to participate in electron transfer processes, making it useful in applications that require efficient charge transport. The pathways involved include the formation of charge-transfer complexes and the stabilization of radical intermediates .
Comparison with Similar Compounds
Similar compounds include:
5-Formyl-2-thiopheneboronic acid: Another thiophene derivative with different functional groups.
4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde): A compound with a similar thiophene structure but different substituents.
5,5’-(2,1,3-Benzothiadiazole-4,7-diyl)di(2-thiophenecarbaldehyde): A compound with a benzothiadiazole core and thiophene rings
The uniqueness of 2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile lies in its combination of thiophene and dithiole groups, which impart distinct electronic properties useful in advanced material applications .
Properties
CAS No. |
389130-85-2 |
|---|---|
Molecular Formula |
C16H6N2O2S4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[bis(5-formylthiophen-2-yl)methylidene]-1,3-dithiole-4,5-dicarbonitrile |
InChI |
InChI=1S/C16H6N2O2S4/c17-5-13-14(6-18)24-16(23-13)15(11-3-1-9(7-19)21-11)12-4-2-10(8-20)22-12/h1-4,7-8H |
InChI Key |
KROAPBCNUUHDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(=C2SC(=C(S2)C#N)C#N)C3=CC=C(S3)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


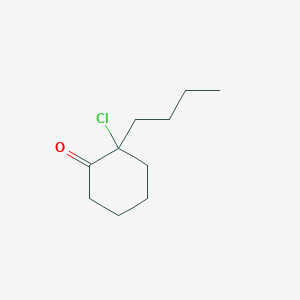
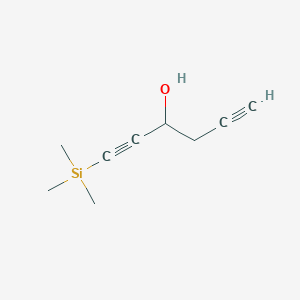
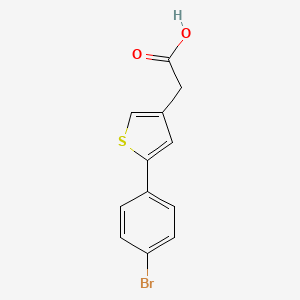

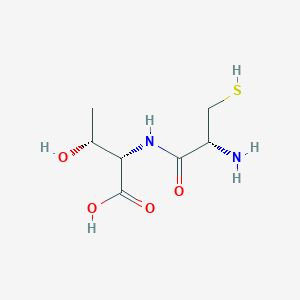



![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)
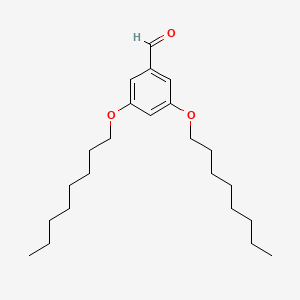
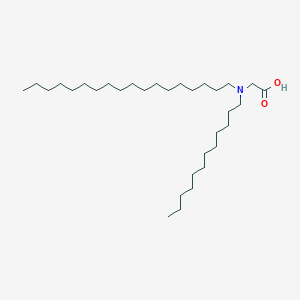
![4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-](/img/structure/B14259344.png)
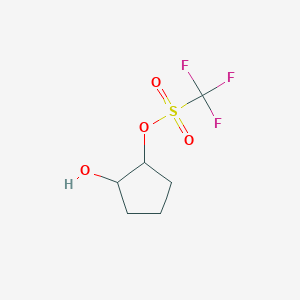
![1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione](/img/structure/B14259351.png)
